molecular formula C16H35IOSi B15164364 Tert-butyl[(10-iododecyl)oxy]dimethylsilane CAS No. 201799-41-9

Tert-butyl[(10-iododecyl)oxy]dimethylsilane

Cat. No.: B15164364
CAS No.: 201799-41-9
M. Wt: 398.44 g/mol
InChI Key: BYKNNLANZMIZSF-UHFFFAOYSA-N
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Description

Tert-butyl[(10-iododecyl)oxy]dimethylsilane: is an organosilicon compound with the molecular formula C16H35IOSi and a molecular weight of 398.444 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilane group, and a long alkyl chain terminated with an iodine atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(10-iododecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 10-iododecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: Tert-butyl[(10-iododecyl)oxy]dimethylsilane is used as a reagent in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the development of novel drug delivery systems due to its ability to form stable and biocompatible conjugates .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .

Mechanism of Action

The mechanism of action of tert-butyl[(10-iododecyl)oxy]dimethylsilane involves the formation of covalent bonds with target molecules through its reactive iodine atom. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Comparison: Tert-butyl[(10-iododecyl)oxy]dimethylsilane is unique due to its specific alkyl chain length and the presence of both tert-butyl and dimethylsilane groups. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications. For instance, tert-butyl[(12-iodododecyl)oxy]dimethylsilane has a longer alkyl chain, which may affect its solubility and reactivity in different solvents.

Properties

CAS No.

201799-41-9

Molecular Formula

C16H35IOSi

Molecular Weight

398.44 g/mol

IUPAC Name

tert-butyl-(10-iododecoxy)-dimethylsilane

InChI

InChI=1S/C16H35IOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3

InChI Key

BYKNNLANZMIZSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCI

Origin of Product

United States

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